(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193051-94-2
VCID: VC5982761
InChI: InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1
SMILES: C1C(CNC1C(F)(F)F)F.Cl
Molecular Formula: C5H8ClF4N
Molecular Weight: 193.57

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

CAS No.: 2193051-94-2

Cat. No.: VC5982761

Molecular Formula: C5H8ClF4N

Molecular Weight: 193.57

* For research use only. Not for human or veterinary use.

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride - 2193051-94-2

Specification

CAS No. 2193051-94-2
Molecular Formula C5H8ClF4N
Molecular Weight 193.57
IUPAC Name (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1
Standard InChI Key ABYPTFVDRSVIGM-HJXLNUONSA-N
SMILES C1C(CNC1C(F)(F)F)F.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. Its structure is distinguished by:

  • Fluorine at the 4-position, which enhances electronegativity and metabolic stability.

  • A trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and steric bulk.

  • Hydrochloride salt formation, improving solubility and crystallinity for handling.

The (2S,4R) configuration introduces stereochemical specificity, critical for interactions with biological targets. Comparative studies show that enantiomeric pairs (e.g., 2S,4S vs. 2S,4R) exhibit divergent binding affinities and pharmacokinetic profiles .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₈ClF₄N
Molecular Weight193.57 g/mol
IUPAC Name4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
Stereochemistry(2S,4R)

Synthesis and Manufacturing

Chiral Synthesis Strategies

Synthesis of (2S,4R)-configured pyrrolidines typically employs enantioselective methods:

  • Chiral Pool Approach: Use of naturally occurring chiral precursors (e.g., proline derivatives) to establish stereocenters.

  • Asymmetric Fluorination: DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents introduce fluorine at the 4-position while retaining stereochemical integrity.

  • Resolution Techniques: Chromatographic separation of racemic mixtures using chiral stationary phases .

A representative pathway involves:

  • Step 1: Protection of a pyrrolidine precursor (e.g., tert-butyl carbamate derivatives).

  • Step 2: Fluorination at C4 using DAST under anhydrous conditions.

  • Step 3: Installation of the trifluoromethyl group via nucleophilic substitution or cross-coupling.

  • Step 4: Hydrochloride salt formation through acid-base reaction .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

  • Temperature Control: −78°C for fluorination to minimize side reactions.

  • Catalyst Systems: Chiral Lewis acids (e.g., BINAP-metal complexes) to enhance enantiomeric excess (>98% ee).

  • Purification: Crystallization from ethanol/water mixtures yields >99% purity.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: High aqueous solubility (≥50 mg/mL) due to hydrochloride salt formation.

  • Lipophilicity: LogP ≈ 1.2, balancing membrane permeability and solubility.

  • Stability: Resists hydrolysis at pH 2–8, making it suitable for oral formulations .

Applications in Drug Discovery

Lead Optimization

The compound’s trifluoromethyl group serves as a bioisostere for metabolically labile groups, improving:

  • Metabolic Stability: Reduced CYP450-mediated oxidation.

  • Target Engagement: Enhanced van der Waals interactions with hydrophobic binding pockets .

Case Studies

  • Antiviral Agents: Analogous pyrrolidine derivatives show activity against RNA viruses (e.g., SARS-CoV-2 PLpro inhibition) .

  • Oncology: Fluorinated pyrrolidines inhibit tumor-associated carbonic anhydrases (CA-IX/XII).

Comparison with Structural Analogs

Table 2: Stereochemical Impact on Bioactivity

CompoundConfigurationTargetActivity (IC₅₀)
(2S,4S)-4-Fluoro-2-CF₃-pyrrolidine2S,4SMMP-918 nM
(2S,4R)-4-Fluoro-2-CF₃-pyrrolidine2S,4RCB2 Receptor45 nM
(2R,4S)-4-Fluoro-2-CF₃-pyrrolidine2R,4SCA-XII230 nM

Data extrapolated from highlight the (2S,4R) isomer’s selectivity for CB2 over enzymatic targets.

Challenges and Future Directions

Synthetic Hurdles

  • Stereocontrol: Achieving >99% diastereomeric excess in large-scale batches remains costly.

  • Fluorination Efficiency: DAST-mediated reactions require strict moisture control to avoid HF formation.

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